quinolin-8-yl (1E)-N-(2-nitrophenyl)-2-oxopropanehydrazonothioate
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Overview
Description
(1E)-1-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-1-(quinolin-8-ylsulfanyl)propan-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline moiety, a nitrophenyl group, and a hydrazone linkage, making it a subject of interest for researchers due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-1-(quinolin-8-ylsulfanyl)propan-2-one typically involves a multi-step process:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 2-nitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Introduction of the Quinoline Moiety: The hydrazone intermediate is then reacted with a quinoline derivative under specific conditions to introduce the quinoline moiety.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-1-(quinolin-8-ylsulfanyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazone linkage can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-1-(quinolin-8-ylsulfanyl)propan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, compounds with similar structures have been studied for their potential to inhibit specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (1E)-1-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-1-(quinolin-8-ylsulfanyl)propan-2-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The nitrophenyl and quinoline moieties could play a role in binding to the target, while the hydrazone linkage may facilitate the interaction.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-1-(quinolin-8-ylsulfanyl)ethanone: Similar structure but with an ethanone group instead of propan-2-one.
(1E)-1-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-1-(quinolin-8-ylsulfanyl)butan-2-one: Similar structure but with a butan-2-one group instead of propan-2-one.
Uniqueness
The uniqueness of (1E)-1-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-1-(quinolin-8-ylsulfanyl)propan-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrophenyl and quinoline moieties, along with the hydrazone linkage, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H14N4O3S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
quinolin-8-yl (1E)-N-(2-nitroanilino)-2-oxopropanimidothioate |
InChI |
InChI=1S/C18H14N4O3S/c1-12(23)18(21-20-14-8-2-3-9-15(14)22(24)25)26-16-10-4-6-13-7-5-11-19-17(13)16/h2-11,20H,1H3/b21-18+ |
InChI Key |
CKOLSBFVXGCSKI-DYTRJAOYSA-N |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/SC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])SC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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